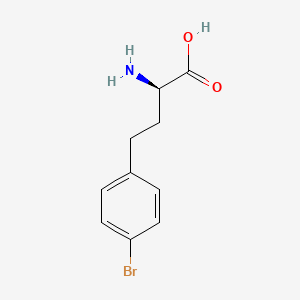

(R)-2-Amino-4-(4-bromophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Amino-4-(4-bromophenyl)butanoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a bromophenyl group, and a butanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Bromination: Starting from (R)-2-amino-4-phenylbutanoic acid, bromination at the para position of the phenyl ring can be achieved using bromine in the presence of a catalyst.

Reduction: The corresponding nitro compound can be reduced to the amino compound using reducing agents such as tin chloride or iron powder in acidic conditions.

Amide Formation: The carboxylic acid group can be converted to an amide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: (R)-2-Amino-4-(4-bromophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and heat.

Reduction: Hydrogen gas, palladium on carbon, and pressure.

Substitution: Sodium hydroxide, heat, and nucleophiles like iodide or cyanide.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Derivatives with different substituents on the phenyl ring.

科学的研究の応用

Medicinal Chemistry Applications

Neurodegenerative Diseases Treatment:

Research indicates that derivatives of (R)-2-amino-4-(4-bromophenyl)butanoic acid exhibit significant potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. These compounds act as inhibitors of kynureninase and kynurenine-3-hydroxylase enzymes, which are involved in the kynurenine pathway linked to neurotoxicity and neurodegeneration. By inhibiting these enzymes, these compounds may reduce the production of neurotoxic metabolites like quinolinic acid, thus offering a therapeutic avenue for neuroprotection .

Analgesic Properties:

Studies have also evaluated the analgesic properties of related compounds. For instance, derivatives synthesized from 2-amino-4-(4-bromophenyl)butanoic acid have shown promising results in pain relief models, suggesting their potential use as analgesics in clinical settings .

Synthetic Utility

Heterocyclic Compound Synthesis:

this compound serves as a valuable building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in Michael additions and other nucleophilic reactions, leading to the formation of complex molecular architectures with potential biological activities. For example, reactions involving this compound have yielded new classes of heterocycles that may possess antibacterial and anti-cancer properties .

Pharmaceutical Development:

The compound's ability to undergo enantioselective transformations makes it an attractive candidate for pharmaceutical development. The synthesis of enantiomerically pure derivatives is crucial for optimizing therapeutic efficacy and minimizing side effects. Techniques such as chiral HPLC have been employed to enhance the purity and yield of this compound derivatives, facilitating their use in drug formulation .

Antibacterial and Antiproliferative Effects:

Research has demonstrated that certain derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and show antiproliferative effects against human cervix carcinoma cells. The mechanisms underlying these activities are being explored, with some studies focusing on the interaction between these compounds and specific biological targets within microbial cells or cancerous tissues .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Neuroprotection Study | Inhibition of kynureninase led to reduced neurotoxicity in vitro | Potential treatment for Alzheimer's and Huntington's diseases |

| Analgesic Evaluation | Compounds showed significant pain relief in animal models | Development of new analgesics |

| Synthesis of Heterocycles | Successful formation of novel heterocycles via Michael addition reactions | Antibacterial and anticancer drug development |

作用機序

The mechanism by which (R)-2-Amino-4-(4-bromophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. The butanoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules.

類似化合物との比較

(R)-2-Amino-2-(4-bromophenyl)acetic acid

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

2-Amino-4-bromobenzophenone

Uniqueness: (R)-2-Amino-4-(4-bromophenyl)butanoic acid is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and biological activity. Its structural features make it a versatile compound for various applications.

生物活性

(R)-2-Amino-4-(4-bromophenyl)butanoic acid, a chiral amino acid derivative, is gaining attention for its potential biological activities. This compound features a brominated phenyl group, which may enhance its interaction with biological systems, particularly in neurological contexts. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 270.079 g/mol. The presence of the amino group at the second carbon and the bromophenyl ring at the fourth position contributes to its unique properties and potential interactions within biological systems.

Neurotransmitter Interaction

Research suggests that this compound may interact with neurotransmitter systems due to its structural similarity to known neurotransmitters. Compounds with brominated phenyl groups have been shown to enhance binding affinities to various receptors, potentially influencing synaptic transmission and neuronal activity . Preliminary studies indicate that this compound might modulate neurotransmitter release or receptor activity, making it a candidate for further investigation in neuropharmacology.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods include traditional organic synthesis techniques as well as modern biocatalytic approaches.

- Traditional Organic Synthesis : This involves multiple steps including bromination and amination reactions.

- Biocatalytic Methods : Recent advancements have introduced biocatalysts that can selectively produce enantiomers of amino acids, enhancing yield and purity .

Interaction Studies

Preliminary interaction studies have indicated that this compound may bind to specific receptors involved in neurotransmission. For example, research has shown that brominated compounds can significantly influence receptor interactions compared to their non-brominated counterparts. Further investigations are warranted to elucidate the pharmacodynamics of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activity of this compound:

| Compound Name | Structural Description | Unique Features |

|---|---|---|

| 2-Amino-4-(3-bromophenyl)butanoic acid | Similar structure but with a bromine at position 3 | May exhibit different receptor interactions |

| 2-Amino-3-(4-bromophenyl)propanoic acid | One carbon shorter than butanoic version | Potentially different metabolic pathways |

| 2-Amino-5-(4-bromophenyl)pentanoic acid | Extended carbon chain compared to butanoic version | Could influence lipophilicity and bioavailability |

This table illustrates the diversity within this class of amino acids and highlights how slight modifications can lead to varying biological activities.

特性

IUPAC Name |

(2R)-2-amino-4-(4-bromophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLOOEYUDFTYNM-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C(=O)O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。